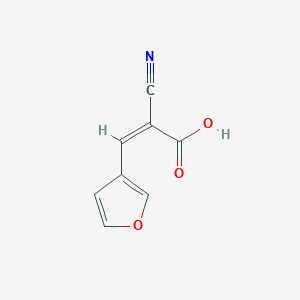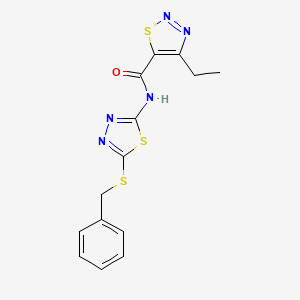![molecular formula C8H16ClNO B2958338 5-Oxa-8-azaspiro[3.6]decane hydrochloride CAS No. 2173999-82-9](/img/structure/B2958338.png)
5-Oxa-8-azaspiro[3.6]decane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Oxa-8-azaspiro[3.6]decane hydrochloride” is a chemical compound with the CAS Number: 2173999-82-9 . It is a powder in physical form .
Molecular Structure Analysis
The molecular weight of “5-Oxa-8-azaspiro[3.6]decane hydrochloride” is 177.67 . The InChI code is 1S/C8H15NO.ClH/c1-2-8(3-1)4-5-9-6-7-10-8;/h9H,1-7H2;1H . The InChI key is QATLGUIGZCFITO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a powder in physical form . It has a molecular weight of 177.67 . The storage temperature is room temperature .Scientific Research Applications
Synthesis and Structural Properties
5-Oxa-8-azaspiro[3.6]decane hydrochloride is a compound with a structure that places it within the class of spiroaminals, which are of significant interest due to their presence in natural and synthetic products with notable biological activities. The synthetic strategies for such spiroaminals have been explored, highlighting their potential in drug discovery and the complexity of their chemical synthesis. For instance, compounds like 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane have been synthesized, showcasing the chemical versatility and potential for further functionalization of spirocyclic compounds. Their crystal structures often reveal intricate conformations, contributing to their reactivity and potential biological activities (Sinibaldi & Canet, 2008; Wen, 2002).
Drug Discovery Applications
The design and synthesis of spirocyclic compounds, including those similar to 5-Oxa-8-azaspiro[3.6]decane hydrochloride, have implications in drug discovery. Novel thia/oxa-azaspiro[3.4]octanes have been developed as multifunctional modules for drug discovery, indicating the strategic value of spirocyclic compounds in medicinal chemistry. These compounds are synthesized through robust and economical routes, aiming for structural diversity and novelty in therapeutic agents (Li, Rogers-Evans, & Carreira, 2013).
Biological Activity and Potential Therapeutic Uses
Spirocyclic compounds, akin to 5-Oxa-8-azaspiro[3.6]decane hydrochloride, have been synthesized and assessed for their muscarinic agonist properties, showing potential for the treatment of cognitive impairments such as dementia of Alzheimer's type. The exploration of these compounds includes detailed studies on their receptor affinity and in vivo activities, underlining the therapeutic promise of spirocyclic structures in addressing neurological conditions (Tsukamoto et al., 1995).
Advanced Synthesis Techniques
The development of new synthesis methods for spirocyclic compounds, including 5-Oxa-8-azaspiro[3.6]decane derivatives, showcases the evolution of synthetic organic chemistry. Techniques such as the intramolecular acylnitroso ene reaction have been utilized to efficiently construct azaspirocyclic core structures, demonstrating the strategic advancements in synthesizing complex molecular architectures with potential biological relevance (Matsumura, Aoyagi, & Kibayashi, 2003).
Radioligand Development
The exploration of 1-oxa-8-azaspiro[4.5]decane derivatives as selective σ1 receptor ligands exemplifies the intersection of chemistry and nuclear medicine. These compounds, demonstrating nanomolar affinity for σ1 receptors, underline the role of spirocyclic structures in developing diagnostic tools and potential therapeutic agents, further illustrating the broad applicability of compounds like 5-Oxa-8-azaspiro[3.6]decane hydrochloride in scientific research (Tian et al., 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
5-oxa-8-azaspiro[3.6]decane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-8(3-1)4-5-9-6-7-10-8;/h9H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATLGUIGZCFITO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCNCCO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyridin-2-one](/img/structure/B2958256.png)
![2-chloro-5-({2-phenyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}sulfonyl)pyridine](/img/structure/B2958258.png)
![3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate](/img/structure/B2958259.png)
![3-[(3,4-dimethoxyphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B2958261.png)


![2-[4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-3-yl]acetic acid](/img/structure/B2958265.png)
![2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2958266.png)
![1-(2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione oxalate](/img/structure/B2958267.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methylbutanamide](/img/structure/B2958271.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2958277.png)